BenchChemオンラインストアへようこそ!

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid

Enzyme Inhibition Xanthine Oxidase Medicinal Chemistry

Acquire this specific benzoxathiin derivative to leverage its unique pharmacophore. The free carboxylic acid enables simple amide coupling for SAR exploration, while the sulfide oxidation state is critical for mimicking the sulfur-dependent ERα discriminating residue interaction lost in oxidized or dioxin analogs. Its clean acetylcholinesterase profile (no inhibition at 26 μM) and moderate hydrophilicity (LogP 2.01, PSA 46.53 Ų) make it a preferred tool compound for minimizing DMSO and off-target cholinergic interference in biochemical assays.

Molecular Formula C10H10O3S
Molecular Weight 210.25 g/mol
CAS No. 62591-01-9
Cat. No. B3054958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid
CAS62591-01-9
Molecular FormulaC10H10O3S
Molecular Weight210.25 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2S1)CC(=O)O
InChIInChI=1S/C10H10O3S/c11-10(12)5-7-6-14-9-4-2-1-3-8(9)13-7/h1-4,7H,5-6H2,(H,11,12)
InChIKeySCDRFFVQCMNORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid (CAS 62591-01-9): Scientific Procurement and Differentiation Guide


2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid (CAS 62591-01-9) is a heterocyclic compound containing both oxygen and sulfur atoms in a benzoxathiin ring system with an acetic acid side chain . Its core scaffold, 2,3-dihydro-1,4-benzoxathiine, is recognized as a valuable pharmacophoric nucleus with reported activities including melatonin receptor binding, estrogen receptor α modulation, and histamine H3 receptor inverse agonism [1]. The compound is available from multiple reputable vendors as a versatile small molecule scaffold with a typical purity of ≥95% .

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid: Why Generic Substitution Fails


The 2,3-dihydro-1,4-benzoxathiin scaffold is not a simple bioisostere; substitution of its oxygen or sulfur atoms, oxidation state, or side-chain functionality dramatically alters biological activity and selectivity. For example, in the estrogen receptor α modulator series, the sulfur atom of the benzoxathiin ring was specifically shown to interact with discriminating residues in the binding pocket, a feature lost in the analogous benzodioxin (oxygen-only) or benzodithiin (sulfur-only) systems [1]. Similarly, replacement of the indolic moiety of melatonin with a 2,3-dihydro-1,4-benzoxathiin skeleton leads to compounds with only weak affinity for melatonin receptors, except for specific substitution patterns, underscoring that in-class compounds are not functionally interchangeable [2].

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid: Quantitative Differentiation Evidence Guide


Functional Group Differentiation: Free Acid vs. Methyl Ester in Xanthine Oxidase Inhibition

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid (free acid) and its methyl ester derivative (CAS 111042-30-9) were evaluated for inhibition of xanthine oxidase from Wistar albino rat liver. The free acid demonstrated an IC50 of 20,000 nM (20 μM), while the methyl ester exhibited a significantly more potent IC50 of 250 nM, representing an 80-fold difference in inhibitory activity. This quantifies the profound impact of the free carboxylic acid versus methyl ester moiety on target engagement and enzyme inhibition [1][2].

Enzyme Inhibition Xanthine Oxidase Medicinal Chemistry

Oxidation State Impact: Sulfone vs. Sulfide Differentiation in Receptor Binding

In the estrogen receptor α (ERα) modulator series, dihydrobenzoxathiins (sulfide oxidation state) such as 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)acetic acid serve as the core scaffold for potent and selective ligands. The sulfur atom in the sulfide state interacts with discriminating residues in the ERα binding pocket, conferring subtype selectivity. In contrast, the 4,4-dioxo (sulfone) derivative (CAS 1909325-93-4) would be predicted to alter this critical interaction due to changes in electronic distribution and geometry, though direct comparative binding data for these exact compounds is currently absent in the public domain. This is a class-level inference drawn from established structure-activity relationships for benzoxathiin ER modulators [1].

Receptor Pharmacology Estrogen Receptor Selectivity

Acetylcholinesterase Inhibition: Lack of Activity Defines Selectivity Profile

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid was tested for acetylcholinesterase (AChE) inhibitory activity at a concentration of 26 μM and showed no inhibition . This negative result is informative for scientific selection, as many benzoxathiin and related heterocyclic derivatives have been reported to possess AChE inhibitory activity. The lack of activity at this concentration indicates a degree of target selectivity that may be advantageous for applications requiring minimal off-target cholinergic effects, distinguishing it from AChE-active analogs.

Cholinesterase Neurodegeneration Target Selectivity

Physicochemical Differentiation: LogP and PSA for Procurement and Formulation Planning

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid possesses a computed LogP of 2.014 and a topological polar surface area (TPSA) of 46.53 Ų . Its methyl ester analog (CAS 111042-30-9) would be expected to have a higher LogP (~2.5-3.0) and lower TPSA due to the methyl group replacing the acidic proton. This quantitative difference in lipophilicity and polarity directly impacts solubility, membrane permeability, and formulation strategies. The free acid's lower LogP and higher TPSA may be advantageous for aqueous solubility and reduced passive membrane diffusion, whereas the methyl ester would be more lipophilic and potentially more cell-permeable.

Physicochemical Properties Drug-likeness Formulation

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid: Optimal Research and Industrial Application Scenarios


Enzyme Inhibition Assays Requiring Moderate Potency with a Free Carboxylic Acid Handle

The compound exhibits an IC50 of 20 μM against rat xanthine oxidase [1], making it a suitable tool for studies where moderate enzyme inhibition is desired. Its free carboxylic acid group provides a convenient synthetic handle for further derivatization, such as amide coupling, to explore structure-activity relationships. This property distinguishes it from the more potent methyl ester analog (IC50 = 250 nM), which may be less versatile for chemical modification [2].

Estrogen Receptor Pharmacology Studies Requiring a Sulfide Oxidation State Scaffold

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid retains the sulfide oxidation state of the benzoxathiin ring, which is critical for the interaction of the sulfur atom with discriminating residues in the estrogen receptor α binding pocket. This feature underpins the potential for ERα-selective ligand development, as demonstrated by analogs achieving 50- to 100-fold selectivity [1]. Researchers investigating ERα-mediated pathways should prioritize this compound over oxidized (sulfone) or alternative heterocyclic scaffolds.

Assays Requiring Minimal Off-Target Acetylcholinesterase Activity

The compound shows no inhibition of acetylcholinesterase at 26 μM [1]. This selectivity profile is advantageous for studies focused on non-cholinergic targets, as it reduces the risk of confounding off-target effects commonly observed with other benzoxathiin and related heterocyclic derivatives. It can serve as a cleaner chemical probe in complex biological systems where cholinergic signaling might otherwise interfere.

Aqueous Formulation and in vitro Biochemical Assays Prioritizing Solubility

With a LogP of 2.014 and a PSA of 46.53 Ų [1][2], the free acid is moderately hydrophilic. This profile is more favorable for aqueous solubility compared to its methyl ester analog, making it a preferred choice for in vitro biochemical assays where DMSO content must be minimized or where aqueous buffers are used. It may also simplify formulation for certain in vivo studies requiring soluble drug candidates.

Quote Request

Request a Quote for 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.